molecular formula C16H18BrN3O3S B12272307 6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12272307
M. Wt: 412.3 g/mol
InChI Key: AYKPUEMQJQSNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with bromine and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and morpholine substituents. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromopyrazin-2-yl)morpholine
  • 4-(6-chloro-pyridazin-3-yl)-morpholine
  • N-(6-Bromopyridin-2-yl)-N-methylacetamide

Uniqueness

6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific substitution pattern on the benzothiazole core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H18BrN3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H18BrN3O3S/c17-11-1-2-12-14(9-11)24-16(18-12)20-5-8-23-13(10-20)15(21)19-3-6-22-7-4-19/h1-2,9,13H,3-8,10H2

InChI Key

AYKPUEMQJQSNCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.